8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate
Description
Properties
IUPAC Name |
[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-12(2)22(25)28-14-7-8-15-16(11-20(24)29-19(15)10-14)17-9-13-5-4-6-18(27-3)21(13)30-23(17)26/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJGUUEFMCNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate is a synthetic compound derived from the chromene family, which has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities based on various research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a methoxy group and a dioxo functionality that contribute to its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in various cancer cell lines. For example:
- Study A : In human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Study B : In a xenograft model of ovarian cancer, administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues as evidenced by TUNEL staining .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 15 | Caspase activation |
| B | Ovarian cancer xenograft | N/A | Increased apoptosis |
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
- Study C : In LPS-treated RAW 264.7 macrophages, treatment with this compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound shares a bichromene backbone (two fused chromen-2-one rings) with the following analogs:
Key Observations :
- Methoxy vs. Ethoxy : The ethoxy variant () may exhibit altered metabolic stability compared to the methoxy-substituted target compound.
- Bioactive Substituents: Compounds with dimethylamino or naphthalene groups () show enhanced biological activity (e.g., antiviral properties) due to improved target binding.
Key Observations :
- High Melting Points : Bichromene derivatives with hydroxyl groups (e.g., >270°C for compound 3 in ) suggest strong hydrogen-bonding networks, which may reduce solubility.
- Esterification Efficiency: The target compound’s 2-methylpropanoate group likely requires optimized acylation conditions, similar to the acetate analog in .
Antiviral Potential
- nsp16 Inhibition: Coumarin-based bichromenes like ZINC12880820 () inhibit SARS-CoV-2 nsp16 by mimicking the methyl donor SAM. The target compound’s methoxy and ester groups may enhance binding to methyltransferase pockets.
- Structure-Activity Relationship (SAR): Methoxy Groups: Critical for mimicking RNA cap structures (observed in ). Bulkier Esters: 2-Methylpropanoate may improve selectivity over simpler esters (e.g., acetate).
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition : Hydroxyl-rich analogs (e.g., compound 3 in ) show CA inhibition due to zinc-binding motifs. The target compound’s lack of hydroxyl groups may reduce this activity but improve metabolic stability.
Preparation Methods
Core Bichromene Synthesis via Cyclization and Dimerization
The bichromene scaffold is typically constructed through dimerization of monomeric chromenone units. A widely adopted method involves the cyclization of substituted acetophenone derivatives with diesters, followed by iodination and cross-coupling reactions. For example, methyl (8-iodo-5-methoxy-4-oxo-4H-chromen-2-yl)carboxylate serves as a pivotal intermediate, which undergoes Suzuki-Miyaura coupling with boronic acid derivatives to form the 8,8'-linked dimeric structure.
Key Reaction Sequence :
- Cyclization : Acetophenone derivatives react with ethyl acetate under Claisen condensation conditions to form diketones, which are subsequently treated with acetic anhydride to yield chromenones.
- Iodination : Regioselective iodination at the 8-position is achieved using [bis(trifluoroacetoxy)iodo]benzene and iodine, avoiding undesired bisiodination.
- Dimerization : Suzuki-Miyaura coupling of iodochromenones with palladium catalysts (e.g., Pd(PPh₃)₄) yields the bichromene core.
Esterification with 2-Methylpropanoic Acid
The introduction of the 2-methylpropanoate group at the 7'-position involves esterification under mild conditions to preserve the integrity of the bichromene system. A two-step protocol is commonly employed:
- Chlorination : 2-Methylpropanoic acid is treated with thionyl chloride (SOCl₂) to generate 2-methylpropanoyl chloride.
- Ester Formation : The acyl chloride reacts with the hydroxyl group of the bichromene intermediate in the presence of a base (e.g., triethylamine) and a solvent such as dichloromethane.
Example Procedure :
2-Methylpropanoic acid (10 mmol) + SOCl₂ (15 mmol) → 2-Methylpropanoyl chloride
Bichromene-OH (5 mmol) + 2-Methylpropanoyl chloride (6 mmol) + Et₃N (7 mmol) in DCM → Target ester
Optimization of Reaction Conditions
Regioselective Iodination
Conventional iodination methods using N-iodosuccinimide (NIS) often lead to bisiodination byproducts. A superior approach employs [bis(trifluoroacetoxy)iodo]benzene with iodine, achieving >90% regioselectivity for the 8-position.
Comparative Data :
| Iodination Agent | Solvent | Temperature | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| NIS | DCM | 0°C | 65 | 70 |
| [PhI(OCOCF₃)₂] + I₂ | DCM | 25°C | 88 | 95 |
Suzuki-Miyaura Coupling Parameters
The coupling efficiency depends on the choice of palladium catalyst and base. Pd(PPh₃)₄ in a toluene/ethanol mixture with K₂CO₃ provides optimal results for dimerization.
Optimized Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: Toluene/EtOH (3:1)
- Temperature: 70°C, 18 hours
- Yield: 78–85%
Analytical Characterization
Spectroscopic Data
The final product is characterized using NMR, HRMS, and X-ray crystallography. Key spectral features include:
¹H NMR (400 MHz, CDCl₃) :
HRMS (ESI+) :
Challenges and Mitigation Strategies
Purification of Intermediates
Chromenone intermediates are prone to degradation during column chromatography. Silica gel pretreatment with 1% acetic acid improves recovery rates by suppressing tautomerization.
Demethylation Side Reactions
Demethylation using BBr₃ in dichloromethane occasionally cleaves ester groups. Gradual addition of BBr₃ at −78°C minimizes this issue, preserving the 2-methylpropanoate moiety.
Industrial-Scale Adaptations
Patent disclosures highlight scalable methods for analogous compounds, emphasizing:
- Continuous Flow Reactors : For iodination and coupling steps to enhance reproducibility.
- Catalyst Recycling : Pd recovery via adsorption on activated carbon reduces costs.
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer agents, with derivatives showing IC₅₀ values <1 µM against MCF-7 and HeLa cell lines. Functionalization at the 3-position with acetate groups enhances bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
